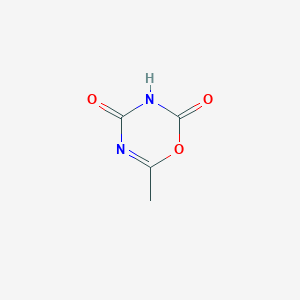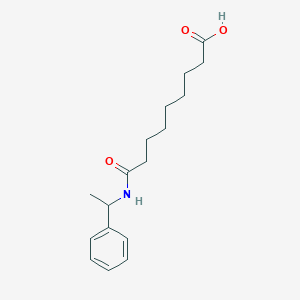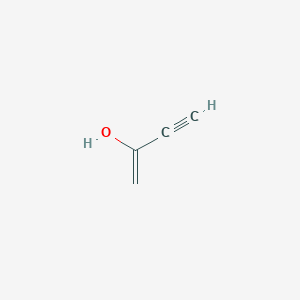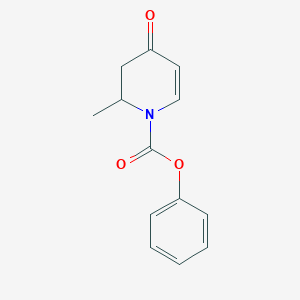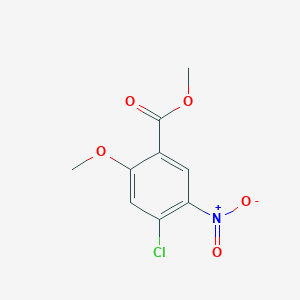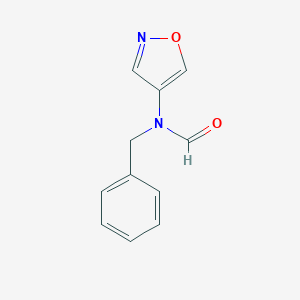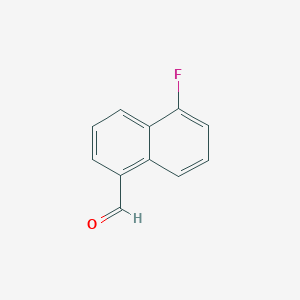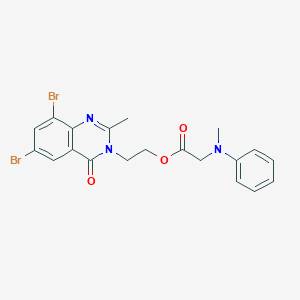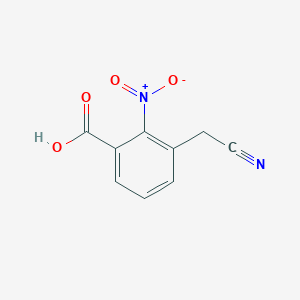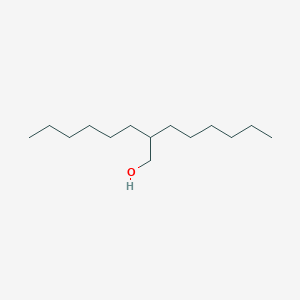
2-己基-1-辛醇
描述
2-Hexyl-1-octanol is an organic compound with the molecular formula C14H30O. It is a long-chain alcohol that appears as a colorless to pale yellow liquid. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.
科学研究应用
2-Hexyl-1-octanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of lipid metabolism and as a model compound for studying the behavior of long-chain alcohols in biological systems.
Industry: 2-Hexyl-1-octanol is used in the production of surfactants, lubricants, and plasticizers.
准备方法
Synthetic Routes and Reaction Conditions: 2-Hexyl-1-octanol can be synthesized through several methods. One common approach involves the Guerbet reaction, where primary alcohols undergo a condensation reaction to form higher molecular weight alcohols. For instance, the reaction of 1-octanol with a suitable catalyst under specific conditions can yield 2-Hexyl-1-octanol .
Industrial Production Methods: In industrial settings, 2-Hexyl-1-octanol is produced through the hydrogenation of fatty acids or fatty acid esters. This process involves the reduction of these compounds in the presence of a metal catalyst, such as nickel or palladium, under high pressure and temperature .
Types of Reactions:
Oxidation: 2-Hexyl-1-octanol can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a nickel or palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 2-Hexyl-1-octanal (aldehyde) or 2-Hexyl-1-octanoic acid (carboxylic acid).
Reduction: Hexadecane (hydrocarbon).
Substitution: 2-Hexyl-1-octyl chloride or bromide.
作用机制
The mechanism of action of 2-Hexyl-1-octanol involves its interaction with lipid membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of hydrophobic drugs by altering the lipid environment of cell membranes .
相似化合物的比较
1-Octanol: A primary alcohol with a shorter carbon chain.
2-Hexyl-1-decanol: A similar long-chain alcohol with a slightly longer carbon chain.
2-Hexyl-1-dodecanol: Another long-chain alcohol with an even longer carbon chain.
Uniqueness: 2-Hexyl-1-octanol is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it versatile in various applications .
属性
IUPAC Name |
2-hexyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMCWJOEQBZQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337921 | |
| Record name | 2-Hexyl-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-79-1 | |
| Record name | 2-Hexyl-1-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexyl-1-octanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexyl-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octanol, 2-hexyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXYL-1-OCTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8007Z3JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-hexyl-1-octanol in the context of food spoilage?
A1: Research suggests that 2-hexyl-1-octanol is a volatile organic compound (VOC) specifically produced by Carnobacterium maltaromaticum during meat spoilage. [] This bacterium, frequently found in both mesophilic and psychrotrophic populations on refrigerated meat, releases a characteristic profile of VOCs as it proliferates. [] 2-Hexyl-1-octanol, along with other compounds like 2-ethyl-1-hexanol and 2-nonanone, serve as potential markers of C. maltaromaticum contamination and indicate spoilage in beef. []
Q2: How does the presence of 2-hexyl-1-octanol compare to other VOCs in spoiled meat?
A2: While 2-hexyl-1-octanol is specifically linked to C. maltaromaticum, other microorganisms contribute differently to the overall VOC profile of spoiled meat. For instance, Pseudomonas fragi generates a higher number of alcohols and ketones. [] Serratia proteamaculans is associated with higher concentrations of specific alcohols like 1-octen-3-ol and esters like isoamyl acetate. [] This variation highlights the complex interplay of microbial activity in food spoilage and the unique VOC signatures associated with specific spoilage organisms.
Q3: Can 2-hexyl-1-octanol be used for anything other than an indicator of meat spoilage?
A3: While the research provided focuses on 2-hexyl-1-octanol in the context of meat spoilage, it's worth noting that this compound is also found in the essential oil of Barleria lupulina. [] This plant's essential oil, containing 2-hexyl-1-octanol among other components, has shown antibacterial activity against Bacillus pumilus and Staphylococcus aureus. [] This finding suggests potential applications for 2-hexyl-1-octanol or B. lupulina essential oil in antibacterial contexts, warranting further investigation.
Q4: Are there any analytical methods used to detect 2-hexyl-1-octanol in food samples?
A4: The research highlights the use of gas chromatography-mass spectrometry (GC/MS) for identifying and quantifying 2-hexyl-1-octanol and other VOCs in the headspace of packaged beef samples. [] This technique allows for the separation and detection of individual volatile compounds, providing a comprehensive picture of the VOC profile and indicating the presence of specific spoilage bacteria like C. maltaromaticum. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
